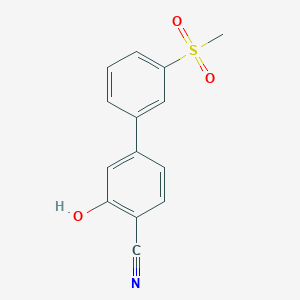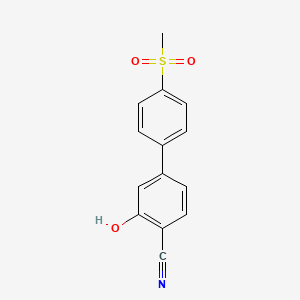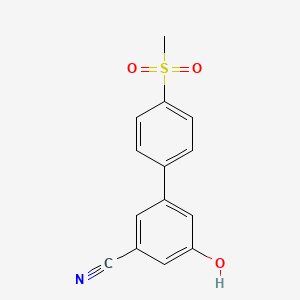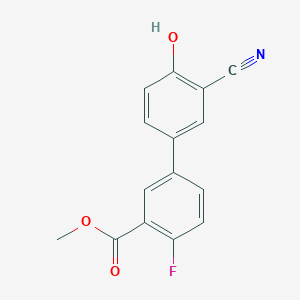
4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% (4-CEPC) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in organic solvents such as ethanol, acetone, and ethyl acetate. 4-CEPC has been studied for its potential uses in drug development, biochemistry, and physiology, among other areas. In
科学研究应用
4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has been used in a variety of scientific research applications. It has been studied as a potential anti-cancer agent, as well as a potential inhibitor of the enzyme caspase-3. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, 4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has been studied as a potential inhibitor of the enzyme cyclooxygenase-2, which is involved in inflammation and pain.
作用机制
The exact mechanism of action of 4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in various biochemical and physiological processes. For example, it is believed to inhibit the enzyme caspase-3, which is involved in apoptosis, or programmed cell death. It is also believed to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, it is believed to inhibit the enzyme cyclooxygenase-2, which is involved in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% are not fully understood. However, it is believed to have anti-cancer and anti-inflammatory properties. Additionally, it is believed to have the potential to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
实验室实验的优点和局限性
4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is soluble in organic solvents such as ethanol, acetone, and ethyl acetate. Additionally, it is relatively stable and has a wide range of potential applications. However, there are also some limitations to its use in laboratory experiments. It is a relatively new compound, so there is limited information available on its effects. Additionally, it is not approved for human use, so it should not be used in experiments involving humans.
未来方向
There are several potential future directions for the use of 4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95%. It could be studied further as a potential anti-cancer agent, as well as a potential inhibitor of the enzyme caspase-3. Additionally, it could be studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, it could be studied as a potential inhibitor of the enzyme cyclooxygenase-2, which is involved in inflammation and pain. Finally, it could be studied further for its potential uses in drug development.
合成方法
4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% is synthesized via a reaction between 2-chloro-4-ethoxyphenol and cyanogen bromide. The reaction is carried out in a mixture of acetic acid and acetic anhydride at a temperature of 100°C. The product is then purified by recrystallization from ethyl acetate.
属性
IUPAC Name |
5-(2-chloro-4-ethoxyphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-2-19-12-4-5-13(14(16)8-12)10-3-6-15(18)11(7-10)9-17/h3-8,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGARABLMDDNIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684949 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol | |
CAS RN |
1261950-89-3 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377053.png)


